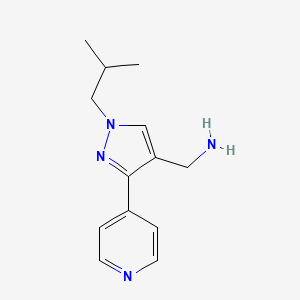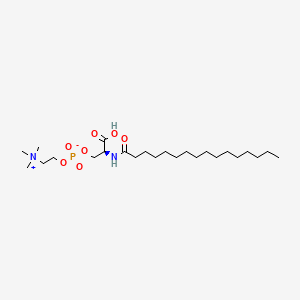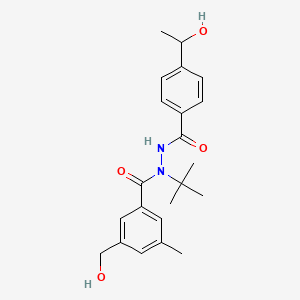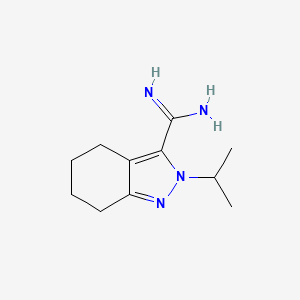
(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an isobutyl group, a thiophene ring, and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the methanamine group, potentially forming amines or hydrazines.
Substitution: The compound can participate in substitution reactions, especially at the methanamine group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydrazines.
Substitution: Various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
- (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
- 1-isobutyl-3-(3H-thiophen-2-yl)pyrazol-4-amine
Comparison: Compared to its analogs, (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine exhibits unique reactivity due to the position of the substituents on the pyrazole ring. This positional difference can influence the compound’s chemical behavior and its interaction with biological targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C12H17N3S |
|---|---|
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
[2-(2-methylpropyl)-5-thiophen-2-ylpyrazol-3-yl]methanamine |
InChI |
InChI=1S/C12H17N3S/c1-9(2)8-15-10(7-13)6-11(14-15)12-4-3-5-16-12/h3-6,9H,7-8,13H2,1-2H3 |
InChI-Schlüssel |
UYRAFIQNPUFKHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CS2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


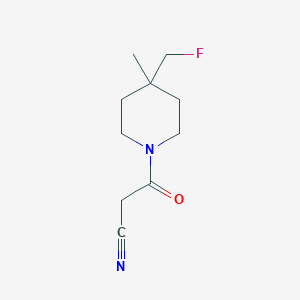

![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15291653.png)
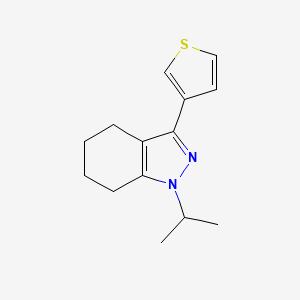
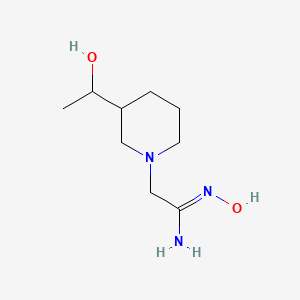
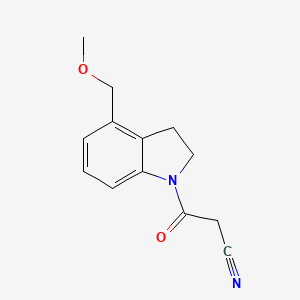
![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
![(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)
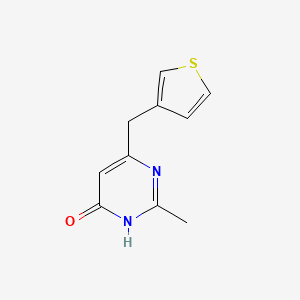
![7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B15291678.png)
